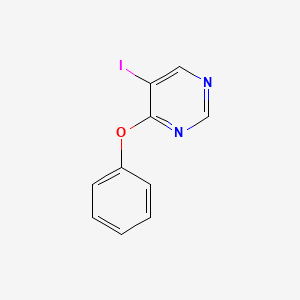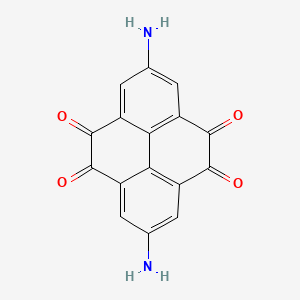
2,7-Diaminopyrene-4,5,9,10-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diaminopyrene-4,5,9,10-tetraone is an organic compound with a unique structure that includes a pyrene core substituted with amino groups at positions 2 and 7, and carbonyl groups at positions 4, 5, 9, and 10. This compound is known for its high electronic conductivity and limited solubility, making it a promising candidate for various applications in materials science and electrochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diaminopyrene-4,5,9,10-tetraone typically involves a multi-step process. One common method includes the reduction of 2,7-dinitropyrene-4,5,9,10-tetraone using sodium sulfide nonahydrate (Na₂S·9H₂O) in dimethylformamide (DMF) at 80°C for 10 hours under an argon atmosphere . The product is then isolated by pouring the reaction mixture into ethyl acetate and purifying it.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Diaminopyrene-4,5,9,10-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like acyl chlorides and sulfonyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrene derivatives.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,7-Diaminopyrene-4,5,9,10-tetraone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,7-diaminopyrene-4,5,9,10-tetraone involves its ability to undergo redox reactions, which are crucial for its function in electrochemical applications. The compound’s carbonyl groups serve as active sites for redox reactions, facilitating electron transfer processes. In battery applications, the compound’s structure allows for efficient ion diffusion and electron delocalization, enhancing its performance as an electrode material .
Comparación Con Compuestos Similares
Pyrene-4,5,9,10-tetraone: Similar structure but lacks amino groups, resulting in different electronic properties.
2,7-Dinitropyrene-4,5,9,10-tetraone: Precursor to 2,7-diaminopyrene-4,5,9,10-tetraone, with nitro groups instead of amino groups.
Uniqueness: this compound is unique due to its combination of amino and carbonyl groups, which provide a balance of electronic conductivity and chemical reactivity. This makes it particularly suitable for applications in energy storage and advanced materials .
Propiedades
Fórmula molecular |
C16H8N2O4 |
|---|---|
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
2,7-diaminopyrene-4,5,9,10-tetrone |
InChI |
InChI=1S/C16H8N2O4/c17-5-1-7-11-8(2-5)15(21)16(22)10-4-6(18)3-9(12(10)11)14(20)13(7)19/h1-4H,17-18H2 |
Clave InChI |
IKBICLVLEOZSQF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)N)C(=O)C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


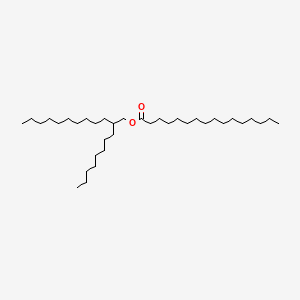
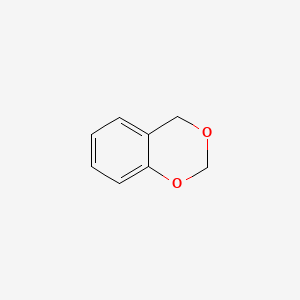
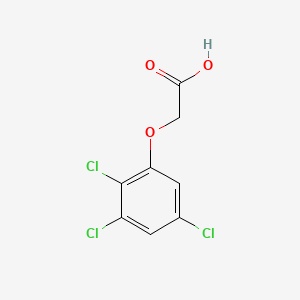
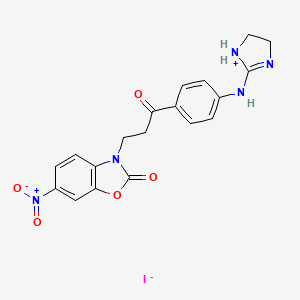
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
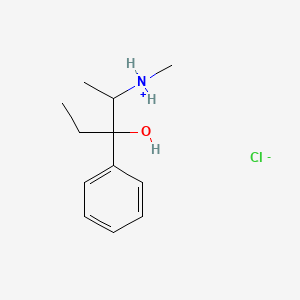
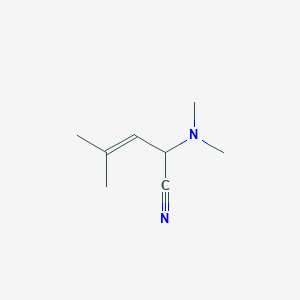
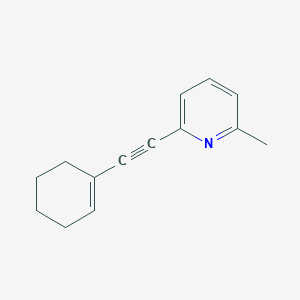

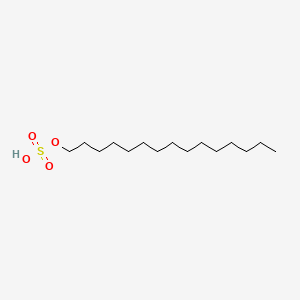
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
